4-Benzoyl-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-benzoyl-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2)12(17)14-8-9-15(13)11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHGLFLMUBJWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3,3-dimethylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 4-Benzoyl-3,3-dimethylpiperazin-2-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzoyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted piperazine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce reduced piperazine compounds. Substitution reactions typically result in various substituted piperazine derivatives with different functional groups .
Scientific Research Applications
4-Benzoyl-3,3-dimethylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Benzoyl-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycle Modifications: Oxetan-2-one vs. Piperazin-2-one: and describe 4-benzoyl-3,3-dimethyloxetan-2-one, which replaces the piperazine ring with an oxetane. This modification reduces ring size (4-membered vs. 6-membered), increasing ring strain and altering reactivity. Benzoxazolone/Benzothiazolone Hybrids: Compounds like those in incorporate piperazine linkers but fuse benzoxazolone/benzothiazolone moieties. These hybrids exhibit higher molecular weights (e.g., ~450 g/mol) and are designed for biological targeting (e.g., enzyme inhibition), unlike the simpler piperazin-2-one scaffold .
Substituent Effects :
- Benzoyl vs. Benzyl/Fluorophenyl : The benzoyl group in the target compound may enhance π-π stacking interactions in protein binding compared to benzyl or fluorophenyl substituents. For example, 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (MW 222.26) is marketed as a "versatile scaffold" for drug discovery, emphasizing its adaptability in medicinal chemistry .
- Bulkier Groups : The imidazo[1,2-b]pyridazine substituent in increases molecular weight (423.48 g/mol) and complexity, likely improving target affinity but reducing solubility .
Biological Activity
4-Benzoyl-3,3-dimethylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant case studies and research findings.
The synthesis of 4-Benzoyl-3,3-dimethylpiperazin-2-one typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method yields protected piperazines that are subsequently deprotected to produce the desired compound.
The biological activity of 4-Benzoyl-3,3-dimethylpiperazin-2-one is largely attributed to its ability to interact with specific molecular targets within biological systems. It binds to various enzymes and proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets depend on the specific biological context in which the compound is applied .
Antiviral Activity
One of the notable applications of 4-Benzoyl-3,3-dimethylpiperazin-2-one is its potential as an antiviral agent. Research has indicated that related compounds exhibit potent activity against HIV-1 reverse transcriptase. In structure-activity relationship (SAR) studies, certain analogues demonstrated nanomolar range activity against wild-type HIV-1 and various mutant strains . This suggests that modifications to the piperazine core can significantly enhance antiviral efficacy.
Enzyme Inhibition
The compound has also been investigated for its role in inhibiting specific enzymes involved in disease processes. For instance, it has been shown to inhibit certain proteases and kinases, which are critical in cancer progression and viral replication . The inhibition mechanism often involves competitive binding at the active site of these enzymes.
Case Study: HIV Inhibition
In a study evaluating a series of piperazine derivatives, 4-Benzoyl-3,3-dimethylpiperazin-2-one was found to have significant inhibitory effects on HIV replication. The study reported that several analogues had IC50 values below 1 µM against multiple HIV strains, highlighting the potential for developing new antiviral therapies based on this scaffold .
Research Findings: Enzyme Interaction
Another study explored the interaction of 4-Benzoyl-3,3-dimethylpiperazin-2-one with various enzymes. It was found that the compound could effectively inhibit enzyme activity through both competitive and non-competitive mechanisms, depending on the enzyme's structure and function . This dual mechanism suggests a versatile application in drug design.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique properties of 4-Benzoyl-3,3-dimethylpiperazin-2-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one | Ethylthio group | Enhanced antimicrobial properties |
| 4-(4-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one | Isopropylsulfonyl group | Increased potency against specific cancers |
This table illustrates how variations in functional groups can affect the biological activity of piperazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
